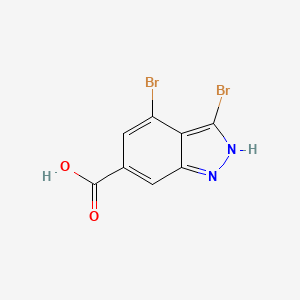

3,4-Dibromo-1H-indazole-6-carboxylic acid

Vue d'ensemble

Description

3,4-Dibromo-1H-indazole-6-carboxylic acid is a chemical compound . It is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . It is also used for pharmaceutical testing .

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their potential applications in medicinal chemistry . The synthesis of 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, has been reported . This involves the nitrosation of indoles in a slightly acidic environment .Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-1H-indazole-6-carboxylic acid is C7H4Br2N2 . The molecular weight is 275.93 .Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .Physical And Chemical Properties Analysis

The boiling point of 3,4-Dibromo-1H-indazole-6-carboxylic acid is predicted to be 390.8±22.0 °C . The density is predicted to be 2.164±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Applications De Recherche Scientifique

Anticancer Activity

3,4-Dibromo-1H-indazole-6-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to hinder the viability of human cancer cell lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . The assessment was conducted using the MTT reduction assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .

Antiangiogenic Properties

Some derivatives of 3,4-Dibromo-1H-indazole-6-carboxylic acid have demonstrated significant antiangiogenic activities. This is crucial in cancer treatment as angiogenesis, the formation of new blood vessels, is a key process in tumor development and metastasis. Compounds were tested against proangiogenic cytokines like TNFα, VEGF, EGF, IGF1, TGFb, and leptin, showing potent inhibitory effects .

Antioxidant Effects

The antioxidant properties of indazole derivatives are another area of interest. These compounds have been screened for their ability to scavenge free radicals, which are harmful to cells and can contribute to the progression of various diseases. Some derivatives exhibited significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide radicals, which are indicative of their potential as antioxidant agents .

Molecular Docking Insights

In silico molecular docking studies have provided structural insights into the interaction of indazole derivatives with biological targets. This computational approach helps in understanding the anti-TNFα effect exhibited by these compounds, which is valuable for the design of new drugs with improved efficacy and reduced side effects .

Antidepressant and Anti-inflammatory Applications

The indazole nucleus is a common feature in many drugs with antidepressant and anti-inflammatory activities. Derivatives of 3,4-Dibromo-1H-indazole-6-carboxylic acid may also hold promise in these therapeutic areas, contributing to the treatment of depression and inflammation-related disorders .

Antibacterial Activity

The structural motif of indazole is also found in compounds with antibacterial properties. Research into the applications of 3,4-Dibromo-1H-indazole-6-carboxylic acid derivatives could extend to the development of new antibacterial agents, which are increasingly important in the face of antibiotic resistance .

Anti-inflammatory Effectiveness

Some indazole derivatives have shown adequate anti-inflammatory effects, comparable to established anti-inflammatory drugs like indomethacin. This suggests the potential of 3,4-Dibromo-1H-indazole-6-carboxylic acid derivatives in reducing inflammation, which is a common symptom in many diseases .

Orientations Futures

Propriétés

IUPAC Name |

3,4-dibromo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYVNSZNNNVOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646397 | |

| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-1H-indazole-6-carboxylic acid | |

CAS RN |

885523-51-3 | |

| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

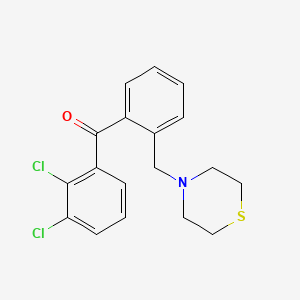

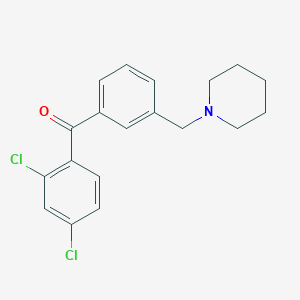

![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)

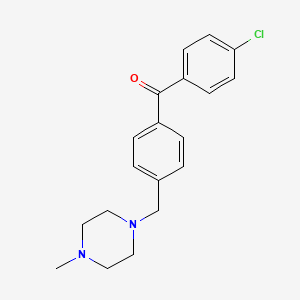

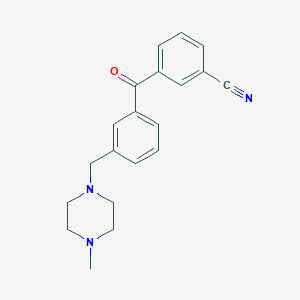

![2-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613879.png)

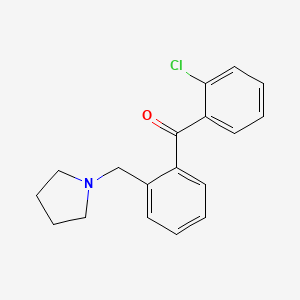

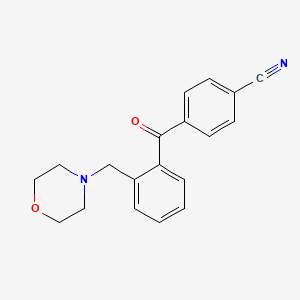

![Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1613881.png)

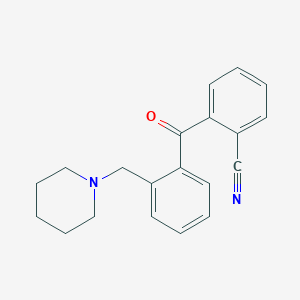

![Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613883.png)

![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)